molecular formula C29H34N2O6 B4000433 1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid

1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4000433
M. Wt: 506.6 g/mol
InChI Key: MTRMXTKSOUTZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. The compound also contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the methoxyphenoxy group adds further complexity to the structure.

Scientific Research Applications

1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzhydryl chloride with piperazine to form 1-benzhydryl piperazine. This intermediate is then reacted with 3-(4-methoxyphenoxy)propyl bromide under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-Benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzhydryl-4-[3-(4-methoxyphenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2.C2H2O4/c1-30-25-13-15-26(16-14-25)31-22-8-17-28-18-20-29(21-19-28)27(23-9-4-2-5-10-23)24-11-6-3-7-12-24;3-1(4)2(5)6/h2-7,9-16,27H,8,17-22H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRMXTKSOUTZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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